Cesium Trifluoroacetate
Description
Overview of Cesium Trifluoroacetate (B77799) (CsTFA) in Contemporary Chemical and Biochemical Sciences
Cesium Trifluoroacetate, with the chemical formula C₂CsF₃O₂, is a salt that plays a multifaceted role in modern scientific inquiry. biosynth.com In organic synthesis, it is recognized for its utility in reactions such as ester cleavage, which is a critical step in the synthesis of peptides and other complex organic molecules. smolecule.com Its properties also make it valuable in the construction of disaccharide building blocks through mediating acyl migration. researchgate.net
In the realm of biochemical research, CsTFA serves as a medium for equilibrium density gradient centrifugation. fujifilm.com It has proven particularly effective for the isolation of highly pure and intact RNA, offering advantages over traditional methods that use cesium chloride. fujifilm.comnih.gov This is due to its ability to inhibit RNase activity and solubilize proteins, which facilitates the separation of nucleic acids from protein contaminants. fujifilm.comgoogle.com
Furthermore, CsTFA is utilized in analytical chemistry as an ion pairing agent in liquid chromatography, enhancing the separation of ionic compounds. smolecule.comthermofisher.com Emerging applications are also being explored in material science, where it shows potential in the production of high-quality perovskite films for photovoltaic applications by aiding in crystal growth and defect passivation. smolecule.com
Historical Context of Cesium Compounds in Scientific Research
The journey of cesium in science began in 1860 when it was discovered by Robert Bunsen and Gustav Kirchhoff through the method of flame spectroscopy. periodic-table.comwikipedia.org They named it after the Latin word "caesius," meaning "sky-blue," due to the distinct blue lines in its emission spectrum. periodic-table.combritannica.com The first isolation of cesium metal was achieved by Carl Setterberg in 1882. wikidoc.orgrsc.org
Historically, a primary application for cesium has been in research and development, particularly in chemical and electrical fields. wikidoc.org Early uses included serving as a "getter" in vacuum tubes to remove residual oxygen and in the development of photoelectric cells due to its readiness to emit electrons when struck by light. britannica.comwikidoc.org A landmark application of cesium is in atomic clocks; since 1967, the international definition of a second has been based on the properties of the cesium-133 atom. wikipedia.orgwikidoc.org In organic chemistry, various cesium compounds, such as cesium fluoride (B91410), have been widely used as bases and catalysts. wikidoc.orgbiofuranchem.com The unique properties of the cesium cation have led to what is often termed the "Cesium Effect," which can result in higher yields and milder reaction conditions in organic syntheses. biofuranchem.com
Significance of Trifluoroacetate Anion in Chemical Transformations
The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of trifluoroacetic acid (TFA), a strong acid. nih.govwikipedia.org The high acidity of TFA, approximately 34,000 times that of acetic acid, is attributed to the strong electron-withdrawing effect of the three fluorine atoms. wikipedia.orgmdpi.com This effect stabilizes the resulting trifluoroacetate anion, making it a very weak base. wikipedia.org
This stability is a key factor in its utility in chemical reactions. mdpi.com The trifluoroacetate anion is an effective leaving group, which is crucial for reactions like the cleavage of ester bonds in peptide synthesis. smolecule.comnih.gov It is used in acid-catalyzed reactions where its non-nucleophilic nature prevents it from interfering with the desired transformation. nih.gov The trifluoroacetate anion's role is also significant in promoting specific reactions, such as the cycloisomerization of certain compounds where it selectively activates triple bonds.
Scope and Objectives of the Research Outline
This article provides a detailed examination of this compound, focusing exclusively on its chemical properties and applications in academic research. The subsequent sections will present detailed research findings and relevant data to offer a comprehensive and scientifically accurate overview of this compound's role in chemistry and biochemistry. The content adheres strictly to the outlined topics, excluding any information outside this defined scope.
Detailed Research Findings and Data
This compound is a compound with distinct physical and chemical properties that make it suitable for a range of specialized research applications.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂CsF₃O₂ | biosynth.com |
| Molecular Weight | 245.92 g/mol | biosynth.comnih.govfishersci.ca |
| Appearance | Colorless clear liquid (in solution) or solid | fujifilm.comsigmaaldrich.com |
| Melting Point | 114-116 °C | sigmaaldrich.com |
| Solubility | Soluble in water and organic solvents | fishersci.ca |
| IUPAC Name | cesium;2,2,2-trifluoroacetate | nih.govfishersci.ca |
| CAS Number | 21907-50-6 | biosynth.com |
Applications in Biochemical Separations
A significant application of this compound is in the ultracentrifugation of biological macromolecules. google.com It has been demonstrated as a superior medium to the traditionally used cesium chloride for the isolation of RNA. fujifilm.comnih.gov
Key advantages include:
RNA Integrity : CsTFA solutions have an inhibitory effect on RNase activity, which helps in isolating intact RNA. fujifilm.com
Purity : The compound effectively solubilizes and denatures proteins, promoting their disaggregation from nucleic acids and resulting in highly pure RNA samples. fujifilm.comgoogle.com
Recovery : Unlike cesium chloride, CsTFA is soluble in ethanol (B145695), which prevents the co-precipitation of the salt during the recovery of RNA, simplifying the process. nih.gov
These properties allow for the simultaneous isolation of DNA-free RNA, genomic DNA, and proteins from a single biological sample through equilibrium density gradient centrifugation. nih.govgoogle.com
Role in Organic Synthesis
In the field of organic synthesis, this compound is valued as a reagent and catalyst. biofuranchem.com Research by Deng et al. highlighted its effectiveness, along with silver oxide, in mediating acyl group migration in carbohydrate derivatives, which is a key step in constructing disaccharide building blocks. researchgate.net The choice of the cesium salt was found to be crucial for directing the regioselective migration of the acyl group. researchgate.net It is also widely employed for the cleavage of esters, a fundamental reaction in the synthesis of peptides and other complex organic molecules. smolecule.comthermofisher.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cesium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYSYRSELCQCSO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CsF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635640 | |
| Record name | Caesium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21907-50-6 | |
| Record name | Caesium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, trifluoro-, cesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Methodologies for Cesium Trifluoroacetate
Laboratory Synthesis Approaches for Cesium Trifluoroacetate (B77799)
In a laboratory setting, cesium trifluoroacetate is most commonly prepared through straightforward acid-base neutralization reactions. These methods are efficient and allow for the production of the salt with high purity suitable for research purposes.
The primary and most direct method for synthesizing this compound in the laboratory is the neutralization of trifluoroacetic acid (TFA) with a suitable cesium base. smolecule.comgoogle.com The most commonly used bases are cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH). google.com
The reaction between trifluoroacetic acid and cesium carbonate yields this compound, carbon dioxide, and water. smolecule.com This reaction is typically performed at room temperature (20°C) and can be completed in as little as 15 minutes, demonstrating high reactivity. chemicalbook.com The progress of the neutralization can be monitored by measuring the pH, with the endpoint typically falling between 5.0 and 6.0. smolecule.com
Alternatively, cesium hydroxide can be used as the base. google.com The reaction with trifluoroacetic acid produces this compound and water. smolecule.com All alkali metal trifluoroacetate salts are reported to be deliquescent, meaning they readily absorb moisture from the atmosphere. cdnsciencepub.com
A study detailing the self-synthesis of CsTFA for use in RNA-based Stable Isotope Probing (RNA-SIP) also utilized the reaction between cesium carbonate and trifluoroacetic acid, highlighting its utility in producing the compound for specialized research applications. nih.gov
Reaction Parameters for Neutralization Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Trifluoroacetic acid, Cesium carbonate | chemicalbook.com |
| Temperature | 20°C | chemicalbook.com |
| Reaction Time | 0.25 hours | chemicalbook.com |
The choice of precursors is a critical factor in the synthesis of this compound, influencing the reaction conditions, purity of the final product, and ease of handling.
Cesium Precursors:
Cesium Carbonate (Cs₂CO₃): This is often the preferred cesium source due to its lower hygroscopic nature compared to other cesium salts like cesium fluoride (B91410). smolecule.com Its stability in air simplifies handling and weighing procedures.
Cesium Hydroxide (CsOH): As a strong base, cesium hydroxide reacts readily with trifluoroacetic acid. google.com It is a viable alternative to cesium carbonate.
Other Cesium Salts: While less common for direct synthesis, other cesium salts can be used in more complex synthetic routes or for in-situ generation of the desired reactant.
Trifluoroacetic Acid Precursors:
Trifluoroacetic Acid (TFA): This is the direct and most common precursor. smolecule.comgoogle.com It is commercially available in high purity.
Trifluoroacetyl Halides (e.g., CF₃COCl): These can be used to generate trifluoroacetic acid in situ through hydrolysis. wikipedia.org
Trifluoroacetic Anhydride ((CF₃CO)₂O): This can also be hydrolyzed to produce trifluoroacetic acid. wikipedia.org
The selection of precursors is often dictated by the desired purity of the this compound, the scale of the reaction, and the available laboratory equipment. For most standard laboratory preparations, the direct reaction of high-purity trifluoroacetic acid and cesium carbonate is the most efficient and straightforward method. smolecule.comchemicalbook.com
Advanced Synthetic Techniques for High Purity this compound
For applications requiring ultra-high purity this compound, such as in materials science for the production of high-quality perovskite films, advanced synthetic and purification techniques are employed. smolecule.comfrontiersin.org These methods focus on minimizing impurities and controlling the physical properties of the final product.
One approach involves solvent-assisted synthesis, where the choice of solvent can enhance the yield and purity of the product. smolecule.com Recrystallization from a suitable solvent is a common method to purify the synthesized salt. Water is a common solvent for recrystallization, although the high solubility of some alkali metal trifluoroacetates can make this challenging. cdnsciencepub.com
In some specialized applications, this compound is used as a mediator in organic reactions, such as in acyl group migrations for the construction of complex molecules like disaccharide building blocks. researchgate.netlookchem.com While not a direct synthesis of CsTFA, these applications highlight its role in facilitating high-purity organic synthesis.
For obtaining anhydrous this compound, specific drying procedures are necessary. This can involve drying under vacuum at elevated temperatures. google.com
Purity Levels and Associated Analytical Data for High-Purity CsTFA
| Parameter | Specification | Analytical Method |
|---|---|---|
| Assay | ≥99.0% (NT) | Titration |
| Insoluble Matter | Passes filter test | Filtration |
| pH (2 M in H₂O at 25°C) | 9.0-10.5 | pH meter |
Data sourced from a commercial supplier of high-purity this compound. sigmaaldrich.com
Industrial and Scalable Synthesis Considerations
The industrial-scale production of this compound requires methodologies that are not only efficient and high-yielding but also cost-effective and amenable to large-scale equipment. The primary method employed is based on the neutralization reaction, but with significant modifications to handle large volumes and ensure consistent product quality.
A patented process for preparing anhydrous and crystalline alkali metal salts of trifluoroacetic acid, including this compound, outlines a three-stage process:
Neutralization: Trifluoroacetic acid is neutralized with an alkaline agent, preferably a carbonate, in a medium consisting of an alcohol with 3 to 4 carbon atoms. google.com 2-butanol (B46777) is noted as being particularly effective. google.com
Azeotropic Distillation: The water formed during the neutralization reaction is removed by azeotropic distillation with the alcohol. google.com
Crystallization: A hydrocarbon that does not dissolve the alkali metal trifluoroacetate, such as toluene, is added to the remaining mixture. google.com This induces the precipitation of the anhydrous crystalline salt. google.com
This process is advantageous as it avoids the difficulties associated with evaporating large volumes of water and yields a product with low water content (less than 0.1%). google.com The choice of an alcohol medium and subsequent azeotropic distillation is crucial for the efficiency of the industrial process. google.com
The scalability of phase transfer catalysis, which can utilize cesium salts, has also been a subject of review for large-scale industrial applications, indicating the broader context of cesium compound use in industrial synthesis. acs.org
Applications of Cesium Trifluoroacetate in Molecular and Cell Biology
Density Gradient Ultracentrifugation Utilizing Cesium Trifluoroacetate (B77799) Solutions
Density gradient ultracentrifugation is a technique that separates molecules based on their buoyant density. When a solution of a dense salt like CsTFA is subjected to high centrifugal forces, a density gradient is formed, with the density increasing towards the bottom of the centrifuge tube. Biological macromolecules present in this gradient will migrate to the point where their density equals that of the surrounding medium, a point known as the isopycnic point. This allows for the separation of different types of molecules from each other. google.comlithium-chemical.com
CsTFA solutions offer distinct advantages in this process. The trifluoroacetate ion contributes to the high density of the solution and also possesses properties that enhance the quality of the separation. yilimart.com Saturated aqueous solutions of CsTFA can reach a density of about 2.6 g/ml. google.com This allows for the formation of steep gradients, which can be beneficial for separating molecules with significant density differences. yilimart.com The gradient's steepness can be adjusted by altering the rotor type used during centrifugation; fixed-angle and vertical rotors produce shallower gradients, which can increase the resolving power for molecules with similar densities. yilimart.com
A key feature of CsTFA is its ability to solubilize and denature proteins. google.comyilimart.comfujifilm.com This property is advantageous as it helps to remove protein contaminants from nucleic acid preparations, potentially eliminating the need for separate deproteinization steps. google.comyilimart.com Furthermore, CsTFA has been shown to inhibit the activity of nucleases, which are enzymes that degrade nucleic acids, thus helping to ensure the isolation of intact DNA and RNA. yilimart.comfishersci.at
Isolation of Nucleic Acids (DNA and RNA)
Cesium trifluoroacetate is widely used for the isopycnic centrifugation and purification of nucleic acids. lithium-chemical.comyilimart.com This method allows for the simultaneous isolation of DNA, RNA, and proteins from a single biological sample. nih.govnih.gov In a CsTFA gradient, DNA, RNA, and proteins will band at distinct densities. Generally, DNA bands at a density of approximately 1.4-1.6 g/ml, while RNA, being denser, bands at about 1.6-2.0 g/ml. google.com Proteins, being the least dense of the three, typically band at around 1.2-1.5 g/ml. google.com
The banding density of double-stranded DNA in CsTFA is typically between 1.60 and 1.63 g/ml, and a more precise estimation can be made if the guanine-cytosine (G+C) content or the density in cesium chloride is known. yilimart.com Single-stranded DNA bands at a density approximately 0.08 g/ml higher than its double-stranded counterpart. yilimart.com The banding density of RNA is influenced by its secondary structure. yilimart.com
A significant advantage of using CsTFA for nucleic acid isolation is that it is freely soluble in ethanol (B145695). yilimart.comnih.gov This simplifies the recovery of the purified nucleic acids, as ethanol precipitation can be used to separate the nucleic acids from the CsTFA salt without the risk of the salt co-precipitating. yilimart.comnih.gov This is a notable improvement over cesium chloride, which is not as soluble in ethanol. nih.gov The ability to obtain intact, DNA-free RNA is particularly valuable for applications such as gene cloning and the analysis of gene expression. nih.gov
| Macromolecule | Typical Banding Density in CsTFA (g/ml) |
| Protein | 1.2 - 1.5 |
| DNA | 1.4 - 1.6 |
| RNA | 1.6 - 2.0 |
Separation of Viral Particles
The high density of cesium salt solutions, including CsTFA, makes them suitable for the isolation of viral particles through density gradient ultracentrifugation. lithium-chemical.comdeswater.com This technique is a cornerstone in virology for purifying viruses from cellular debris and other contaminants. beckman.it The process separates viral particles based on their buoyant density, which is influenced by their nucleic acid and protein composition. beckman.it For instance, in the purification of influenza virus, a stepwise centrifugation process involving cesium salts, including CsTFA, has been used to isolate the RNA-dependent RNA polymerase from the virus particles. nih.gov This involved first isolating ribonucleoprotein complexes and then using a CsTFA gradient to dissociate the polymerase from the viral RNA. nih.gov
Isolation of Subcellular Organelles and Fractions
Density gradient centrifugation is a fundamental technique for separating subcellular organelles and fractions from one another. ehu.eusnih.gov The high density of CsTFA solutions makes them applicable for this purpose, allowing researchers to isolate specific organelles like mitochondria, microsomes, and nuclei based on their differing densities. lithium-chemical.comdeswater.com The principle of isopycnic separation allows each organelle to migrate to a position in the gradient that matches its own density. ehu.eus
Purification of messenger RNA (mRNA)
This compound is particularly effective for the purification of messenger RNA (mRNA). fujifilm.com Its ability to inhibit RNase activity is a critical feature that helps in obtaining high-quality, intact mRNA. fujifilm.comfishersci.at Furthermore, CsTFA's capacity to solubilize and denature proteins ensures that the purified mRNA is free from protein contamination, which is crucial for downstream applications like reverse transcription and gene expression analysis. fujifilm.com The use of CsTFA gradients can lead to a high recovery rate of pure and intact RNA. fujifilm.com
Isolation of Mucin Glycoproteins
A procedure for the rapid isolation of mucin glycoproteins using density gradient centrifugation in this compound has been described. nih.gov This method has proven effective for isolating mucins from various sources, including bovine submaxillary gland extracts and sputum samples from cystic fibrosis patients. nih.gov The resulting mucin preparations are largely free of contaminants such as nucleic acids, non-glycosylated proteins, and glycosaminoglycans. nih.gov The technique is particularly advantageous for isolating mucins from small samples. nih.gov In one study, a major mucin glycoprotein (B1211001) was purified from monkey bronchoalveolar lavages using a series of density gradient centrifugations in a this compound/guanidinium chloride solution. nih.gov Another study on a rabbit bladder glycoprotein, a mucin-type glycoprotein, utilized density gradient centrifugation in CsTFA to determine its high buoyant density of about 1.40 g/ml, which is indicative of a high carbohydrate content. oup.comoup.com
| Source of Mucin | Key Findings |
| Bovine Submaxillary Gland | High-yield isolation from limited quantities of individual samples. nih.gov |
| Cystic Fibrosis Patient Sputum | Isolated mucins were largely free of nucleic acid, nonglycosylated proteins, and glycosaminoglycans. nih.gov |
| Monkey Bronchoalveolar Lavages | A major mucin glycoprotein was purified using CsTFA/guanidinium chloride gradients. nih.gov |
| Rabbit Bladder Mucosa | The purified glycoprotein had a high buoyant density of ~1.40 g/ml in CsTFA, indicating a high carbohydrate content. oup.comoup.com |
Comparison with Other Cesium Salts in Density Gradient Media
This compound offers several advantages over other cesium salts, such as cesium chloride (CsCl) and cesium sulfate (B86663) (Cs₂SO₄), which are also commonly used in density gradient centrifugation. google.comyilimart.com
A primary advantage of CsTFA is its superior ability to solubilize and denature proteins, which helps in obtaining purer nucleic acid preparations without the need for extensive deproteinization steps that are often required when using CsCl or Cs₂SO₄. google.comyilimart.com In CsCl and Cs₂SO₄ solutions, proteins have a tendency to precipitate, which can lead to the co-precipitation of DNA. google.com
Furthermore, RNA is known to precipitate in CsCl solutions, making it unsuitable for RNA isolation. google.com While RNA can band in Cs₂SO₄, it may also precipitate. google.com In contrast, CsTFA allows for the isopycnic banding of all types of RNA. yilimart.com This makes CsTFA a more versatile medium for the simultaneous isolation of DNA, RNA, and proteins. google.comnih.gov
Another key difference is the solubility of these salts in ethanol. CsTFA is freely soluble in ethanol, which allows for the efficient recovery of nucleic acids through ethanol precipitation without contamination from the salt itself. yilimart.comnih.gov CsCl, on the other hand, can co-precipitate with nucleic acids during this process. nih.gov
In the context of mucin glycoprotein isolation, separations in CsTFA gradients have been shown to be superior to those in cesium bromide gradients. nih.gov Additionally, for the isolation of RNA from cartilage, a tissue with high proteoglycan content, using CsTFA instead of CsCl has been reported to improve both the yield and purity of the total RNA. nih.gov
| Feature | This compound (CsTFA) | Cesium Chloride (CsCl) | Cesium Sulfate (Cs₂SO₄) |
| Protein Solubilization | High, denatures proteins google.comyilimart.com | Low, proteins tend to precipitate google.com | Low, proteins tend to precipitate google.com |
| RNA Banding | Bands all types of RNA yilimart.com | RNA precipitates google.com | RNA bands but can precipitate google.com |
| Ethanol Solubility | Freely soluble yilimart.comnih.gov | Can co-precipitate with nucleic acids nih.gov | Not specified |
| Gradient Steepness | Forms steeper gradients than CsCl under identical conditions yilimart.com | Forms shallower gradients than CsTFA under identical conditions yilimart.com | Not specified |
Role in RNA-Based Stable Isotope Probing (SIP) Experiments
This compound (CsTFA) is a critical reagent in RNA-based Stable Isotope Probing (RNA-SIP), a powerful technique in microbial ecology used to link microbial community structure with metabolic function. nih.govpreprints.orgpreprints.org This method involves incubating a microbial community with a substrate labeled with a stable isotope, most commonly ¹³C. preprints.org Microorganisms that actively metabolize the substrate incorporate the heavy isotope into their cellular macromolecules, including RNA. preprints.org
The core of the RNA-SIP technique lies in the ability to separate the "heavy" isotope-labeled RNA from the "light" unlabeled RNA. This is achieved through buoyant density gradient ultracentrifugation, for which CsTFA is the preferred medium. nih.govpreprints.orgresearchgate.net CsTFA is a chaotropic salt that, when subjected to high-speed centrifugation, forms a continuous density gradient in the centrifuge tube. preprints.orgresearchgate.net The extracted total RNA from the microbial community is loaded onto this gradient. During ultracentrifugation, RNA molecules migrate to the point in the gradient that matches their own buoyant density. protocols.io
RNA that has incorporated the heavier isotope (e.g., ¹³C) will have a higher buoyant density and will therefore band at a lower position in the centrifuge tube compared to the unlabeled RNA. preprints.orgnih.gov After centrifugation, the gradient is fractionated, and the RNA from each fraction is collected. researchgate.net By analyzing the RNA in the "heavy" fractions, researchers can identify the microorganisms that were actively consuming the labeled substrate. preprints.org
The use of CsTFA is advantageous because it allows for the effective separation of labeled and unlabeled RNA, which is fundamental to the success of SIP experiments. researchgate.net Research has demonstrated that both commercially available and self-synthesized CsTFA perform similarly in the separation of isotopically labeled and unlabeled bacterial RNA, providing a reliable medium for these analyses. nih.govpreprints.org While ¹³C is the most common isotope, CsTFA gradients have also been used to assess the fractionation resolution of ¹⁵N-labeled RNA, although resolving the labeled from unlabeled RNA can be more challenging with nitrogen isotopes. nih.gov
Table 1: Key Findings in RNA-SIP Experiments Using this compound
| Research Focus | Organism/Environment | Key Finding | Reference |
|---|---|---|---|
| Comparison of CsTFA sources | Escherichia coli | Self-synthesized CsTFA performs similarly to commercial CsTFA for separating ¹³C-labeled and unlabeled RNA. | nih.govpreprints.org |
| Nitrogen-based SIP | Mixed bacterial populations | The buoyant density separation between ¹⁵N- and ¹⁴N-RNA increases with higher isotope incorporation, but definitive resolution can be difficult. | nih.gov |
| Linking community structure and function | Complex microbial communities | CsTFA density gradients are a key component for separating labeled and unlabeled RNA to identify active microorganisms. | preprints.orgresearchgate.net |
Considerations for Biological Sample Preparation and Integrity
The unique properties of this compound make it a valuable tool for the isolation of high-quality nucleic acids, particularly RNA, from a variety of biological samples. Its use addresses several common challenges in sample preparation, ensuring the integrity of the isolated RNA for downstream molecular analyses. nih.govfujifilm.com
A significant advantage of CsTFA is its effectiveness in extracting RNA from tissues that are notoriously difficult to process, such as cartilage. nih.gov Cartilage has a low cell density and a high content of proteoglycans, which often co-purify with and contaminate RNA preparations when using other methods. nih.gov Using a guanidine (B92328) thiocyanate (B1210189) lysis buffer followed by ultracentrifugation through a CsTFA density gradient improves both the yield and purity of total RNA isolated from cartilage compared to methods using cesium chloride. nih.gov This approach is also applicable to other sample types with abundant cell wall or matrix components, as well as from conifers, which contain interfering secondary metabolites like polyphenolic compounds and tannins. nih.govuq.edu.au
CsTFA offers distinct benefits over the more traditionally used cesium chloride (CsCl) for density gradient centrifugation. nih.govmdpi.com Due to its higher aqueous solubility, CsTFA can form denser solutions than CsCl. mdpi.comgoogle.com This property is crucial because RNA requires a higher density to form a pellet at the bottom of the tube. mdpi.com Furthermore, CsTFA is highly soluble in ethanol, which prevents the salt from co-precipitating with the RNA during the alcohol precipitation step, resulting in a purer RNA sample with fewer manipulations. nih.gov
Another critical feature of CsTFA is its ability to protect RNA integrity. It effectively denatures proteins, which includes inhibiting the activity of RNases, enzymes that rapidly degrade RNA. fujifilm.comgoogle.com This RNase-inhibiting property is crucial for obtaining intact, high-quality RNA suitable for sensitive downstream applications like RT-PCR, Northern analysis, and RNase protection assays. nih.gov The solubilizing effect of CsTFA also promotes the dissociation of proteins from nucleic acids, leading to highly pure RNA preparations with minimal protein contamination. fujifilm.comnih.gov This allows for the simultaneous isolation of DNA-free RNA, genomic DNA, and proteins from a single sample. nih.gov
Table 2: Comparison of Cesium Salts for RNA Isolation
| Feature | This compound (CsTFA) | Cesium Chloride (CsCl) | Reference |
|---|---|---|---|
| Maximum Solution Density | Higher (up to ~2.6 g/ml) | Lower | mdpi.comgoogle.com |
| RNA Purity from Cartilage | Higher purity | Lower purity | nih.gov |
| RNA Yield from Cartilage | Improved yield | Lower yield | nih.gov |
| RNase Inhibition | Effective | Less effective | fujifilm.comgoogle.com |
| Protein Solubilization | Promotes dissociation of proteins from nucleic acids | Less effective | fujifilm.com |
| Ethanol Solubility | Freely soluble, prevents co-precipitation | Can co-precipitate with RNA | nih.gov |
| Separation Outcome | RNA pellets at the bottom, DNA and proteins band separately | RNA may not pellet effectively; separation can be less distinct | mdpi.comnih.gov |
Cesium Trifluoroacetate in Organic and Inorganic Synthesis
Catalytic and Reagent Applications in Organic Reactions
Cesium trifluoroacetate (B77799) (C₂CsF₃O₂) is a salt that serves as a versatile reagent in various organic transformations. Its utility stems from the properties of both the cesium cation (Cs⁺) and the trifluoroacetate anion (CF₃COO⁻).
Acid-Catalyzed Reactions and Ester Cleavage in Peptide Synthesis
Cesium trifluoroacetate is recognized as a strong halogenated derivative of acetic acid and is employed in acid-catalyzed reactions. nih.gov The trifluoroacetate anion's stability and weak nucleophilicity make it effective for these applications. smolecule.com One of its notable uses is in the cleavage of ester bonds during peptide synthesis. nih.govsmolecule.comthermofisher.kr In the complex process of building peptide chains, protecting groups are often used for amino acid side chains, and specific reagents are required for their removal at the appropriate stage. ekb.eg For instance, tert-butyl esters, used as protecting groups, can be cleaved by reagents like trifluoroacetic acid. ekb.eg this compound provides the necessary acidic environment to facilitate such deprotection steps, ensuring the integrity of the newly formed peptide bonds. smolecule.com
Acyl Migration Reactions Mediated by this compound
This compound has been identified as an effective Lewis acid for mediating acyl migration reactions, particularly in carbohydrate chemistry. lookchem.com This process is crucial for the selective protection and deprotection of hydroxyl groups, which is a fundamental challenge in the synthesis of complex oligosaccharides. lookchem.com
Research has demonstrated that this compound, in combination with a catalyst like tetrabutylammonium (B224687) iodide (TBAI), can facilitate the migration of acyl groups between vicinal hydroxyl groups on a pyranoside ring. lookchem.comthieme-connect.com For example, in the synthesis of disaccharide building blocks, CsO₂CCF₃-mediated acyl migration allows for the selective differentiation of the 2-OH and 3-OH positions of pyranosides, which can then be sequentially glycosylated. thieme-connect.comresearchgate.netepa.gov The reaction is often thermodynamically controlled, with the acyl group migrating to the more stable position. lookchem.com A proposed mechanism suggests that the process is acid-assisted, where the iodide from TBAI acts as a catalyst to facilitate the orthoester ring scission, leading to the migrated product. lookchem.com
The table below summarizes the conditions for a this compound-mediated acyl migration reaction.
| Parameter | Condition | Reference |
| Reagent | This compound (CsO₂CCF₃) | thieme-connect.de |
| Catalyst | Tetrabutylammonium Iodide (TBAI) | thieme-connect.de |
| Solvent | Anhydrous Dimethylformamide (DMF) | thieme-connect.comthieme-connect.de |
| Temperature | 50 °C | thieme-connect.de |
| Time | 6 hours | thieme-connect.de |
| Yield | 74% | thieme-connect.de |
This data represents a specific example of an O2 → O3 acyl group migration in a phenyl 4,6-O-benzylidene-1-thio-α-D-glucopyranside derivative.
Role in Carbohydrate Chemistry, Including Glycosylation Reactions
The application of this compound in mediating acyl migration is directly linked to its significant role in carbohydrate chemistry. lookchem.com The ability to selectively expose a single hydroxyl group on a sugar molecule is a critical step in the synthesis of oligosaccharides, such as those that determine the ABO blood group antigens. lookchem.com
By controlling the position of an acyl protecting group through CsO₂CCF₃-mediated migration, chemists can dictate the site of glycosylation. thieme-connect.comthieme-connect.de Once a specific hydroxyl group is deprotected, it becomes available to react with a glycosyl donor, forming a glycosidic bond and extending the carbohydrate chain. thieme-connect.describd.com This regioselective protection-glycosylation strategy circumvents tedious multi-step processes that would otherwise be necessary. lookchem.com For instance, after achieving the desired acyl migration, the resulting pyranoside can act as a glycosyl acceptor. thieme-connect.de Subsequent reaction with a glycosyl donor, promoted by reagents like phenylsulfenyl chloride (PhSCl) and silver trifluoromethanesulfonate (B1224126) (AgOTf), leads to the formation of biologically important disaccharides. thieme-connect.de The acyl group can later be conveniently removed, allowing for further modifications if required. thieme-connect.describd.com
Influence of this compound in Palladium-Catalyzed Coupling Reactions (the "Cesium Effect")
In the realm of transition-metal catalysis, the choice of base or additive can profoundly influence the outcome of a reaction. The "Cesium Effect" refers to the often-observed rate enhancement and improved yields when cesium salts, including this compound, are used in palladium-catalyzed cross-coupling reactions. scribd.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis, joining an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. sit.edu.cnibs.re.kr The "Cesium Effect" has been noted in these reactions, where the use of cesium bases can lead to high chemoselectivity and yields. scribd.comacs.org While cesium carbonate is more commonly cited, the principle extends to other cesium salts. The large, soft cesium cation is thought to play a role in stabilizing key intermediates or transition states in the catalytic cycle, thereby accelerating the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides or triflates, catalyzed by a palladium complex. acs.orgsci-hub.ru The choice of base is critical to the success of this reaction. The "Cesium Effect" is also prominent here. The use of cesium bases is believed to contribute to the generation of more soluble and reactive palladium-amide complexes, which are key intermediates in the catalytic cycle. This can lead to faster reaction rates and broader substrate scope, even with challenging substrates. sci-hub.ru The combination of a palladium catalyst with specific ligands and a cesium base like cesium carbonate or potentially this compound can create a highly active catalytic system for the synthesis of a wide range of aliphatic and aromatic amines. acs.org
Mechanistic Insights into Cesium Cation Interaction with Catalysts
The cesium cation (Cs+) plays a crucial, albeit often subtle, role in various catalytic cycles, influencing both reactivity and selectivity. Its interactions with catalysts and substrates are multifaceted, primarily driven by noncovalent forces. Mechanistic studies, often supported by density functional theory (DFT) calculations, have begun to shed light on these complex interactions.
In certain palladium-catalyzed reactions, the cesium cation is proposed to engage in ionic interactions that are critical for stereocontrol. For instance, in a meta-selective C–H olefination of arenes, a simple amino acid-derived ligand, Ac-Gly-OH, is thought to possess a bifunctional nature. DFT calculations suggest that the cesium cation can associate with a deprotonated trifluoroacetamide (B147638) group on the substrate, which in turn engages in an ionic interaction with the C-terminal carboxylate of the ligand. acs.orgnih.gov This network of noncovalent interactions helps to orient the substrate within the catalyst's active site, facilitating selective bond formation. acs.org
Similarly, in copper-catalyzed reactions, the cesium cation can be instrumental in achieving high levels of stereoselectivity. Mechanistic investigations have revealed that a combination of noncovalent interactions, including those involving the cesium cation, can control the orientation of the substrate. acs.org For example, a trifluoroacetamide group on a substrate can associate with a cesium cation, which then interacts with a carboxylate on the peptidic ligand, thereby precisely positioning the substrate for the desired reaction. acs.orgnih.gov
In the realm of photocatalysis, cesium formate (B1220265) has been shown to assist in the C-F bond activation of trifluoromethyl groups. researchgate.net Computational studies indicate that this cesium salt-assisted pathway is the most favorable for the defluoroalkylation and hydrodefluorination of N-phenyl-2,2,2-trifluoromethylacetamide when using an o-phosphinophenolate cooperative catalyst. researchgate.net
Table 1: Examples of Cesium Cation Interactions in Catalysis
| Catalytic System | Role of Cesium Cation/Trifluoroacetate | Mechanistic Feature |
| Palladium-catalyzed C-H olefination | Arene association via trifluoroacetamide | Orients substrate for meta-selectivity acs.orgnih.gov |
| Copper-catalyzed reactions | Ionic interaction with ligand carboxylate | Precise substrate positioning for stereocontrol acs.org |
| Photocatalytic C-F alkylation | Assists in C-F bond activation | Favors specific reaction pathway researchgate.net |
| Iridium-catalyzed CO2 hydrosilylation | Trifluoroacetate ligand | Promotes inner-sphere reduction mechanism researchgate.net |
As a Precursor for Ultra High Purity Compounds and Nanoscale Materials
This compound serves as a valuable precursor for the synthesis of ultra-high purity compounds and various nanoscale materials. americanelements.comnanochemazone.com Its utility in these applications stems from its chemical properties, including its high solubility in polar solvents and the nature of the ionic bond between the cesium cation and the trifluoroacetate anion. smolecule.com This bond allows for relatively straightforward dissociation, which is advantageous in the formation of highly pure materials. smolecule.com
Acetates, in general, are recognized as excellent precursors for producing ultra-high purity compounds, catalysts, and nanomaterials. americanelements.comnanochemazone.com this compound, as a member of this class, is available in various grades, including high purity and ultra-high purity, to meet the stringent requirements of advanced material synthesis. americanelements.comsigmaaldrich.com The purity of the precursor is critical, as impurities can significantly impact the properties and performance of the final materials. For instance, in the context of materials for electronics or optics, even trace amounts of certain elements can be detrimental.
In the synthesis of nanoscale materials, this compound has been employed in the preparation of lanthanide-doped nanoparticles. A common method involves the thermal decomposition of trifluoroacetate precursors. acs.org In a typical synthesis, rare-earth oxides are dissolved in aqueous trifluoroacetic acid to form the corresponding rare-earth trifluoroacetates. acs.org These are then combined with lithium trifluoroacetate and heated in the presence of oleic acid and 1-octadecene (B91540) to produce the desired ternary fluoride (B91410) nanoparticles. acs.org This one-pot synthesis method highlights the role of metal trifluoroacetates as key building blocks for complex nanomaterials.
The use of this compound as a precursor extends to the production of high-quality perovskite films for photovoltaic applications. smolecule.com In this context, it can aid in crystal growth and the passivation of defects within the perovskite structure, leading to improved device performance. smolecule.com
Table 2: Applications of this compound as a Precursor
| Application Area | Material Produced | Role of this compound |
| Materials Science | Ultra-high purity compounds | Source of cesium ions americanelements.comnanochemazone.com |
| Nanotechnology | Lanthanide-doped nanoparticles | Trifluoroacetate precursor for thermal decomposition acs.org |
| Photovoltaics | Perovskite films | Additive for crystal growth and defect passivation smolecule.com |
Advanced Material Science Applications of Cesium Trifluoroacetate
Cesium Trifluoroacetate (B77799) in Perovskite Solar Cell Technology
The incorporation of cesium trifluoroacetate as an additive in perovskite films has led to significant improvements in the efficiency and longevity of perovskite solar cells (PSCs). Its multifaceted role addresses several key challenges in perovskite technology, from controlling crystal formation to passivating performance-degrading defects.
This compound (Cs-TFA) functions as a novel additive that synergistically modulates the crystallization process of perovskite films. citedrive.comresearchgate.net Its presence in the precursor solution slows down the nucleation process, a phenomenon that promotes the formation of perovskite films with larger, more uniform crystal grains and a more regular morphology. citedrive.comresearchgate.net This controlled growth is crucial as the size and quality of the crystal grains directly influence the electronic properties of the film. By facilitating the development of higher-quality crystalline structures, Cs-TFA lays the foundation for more efficient charge transport and reduced recombination losses within the solar cell. researchgate.net
The synergistic effects of improved crystal morphology and defect passivation through the use of this compound translate directly into enhanced photovoltaic performance and stability. citedrive.com Perovskite solar cells fabricated with Cs-TFA as an additive have demonstrated a champion power conversion efficiency (PCE) of up to 22.82%. citedrive.comresearchgate.net
Beyond the initial high efficiency, the stability of these devices is also markedly improved. citedrive.com Unencapsulated solar cells containing Cs-TFA were able to retain approximately 91% of their initial efficiency after being stored for 850 hours in a dark environment with 40–45% relative humidity. citedrive.comresearchgate.net This enhancement in stability is a crucial step towards the commercial viability of perovskite solar cell technology.
Table 1: Photovoltaic Performance and Stability of Perovskite Solar Cells with this compound Additive
| Parameter | Value |
| Champion Power Conversion Efficiency (PCE) | 22.82% |
| Initial Efficiency Retention (after 850h) | ~91% |
Synthesis of Perovskite Nanocrystals in Aqueous Environments
The application of this compound extends to the field of nanotechnology, where it has enabled a significant breakthrough: the synthesis of stable perovskite nanocrystals in water. This development overcomes a major challenge, as perovskites typically decompose rapidly in polar solvents like water. citedrive.com
A novel method utilizes this compound as a multifunctional additive to prepare core-shell perovskite nanorods directly in an aqueous phase. citedrive.comresearchgate.net The process begins with the chemical transformation of Cesium Lead Bromide (Cs₄PbBr₆) nanocrystals into highly luminescent TFA-CsPbBr₃ nanorods (NRs) in water. citedrive.comresearchgate.net Following this, a robust shell of polydopamine (PDA) is formed on the surface of the nanorods through oxidative polymerization. citedrive.comresearchgate.net This shell structure significantly enhances the stability of the nanorods in water. citedrive.com The resulting core-shell nanostructures (TFA-CPB@PDA NRs) maintained 49.3% of their initial fluorescence intensity after 136 days in an aqueous environment, demonstrating ultrahigh water stability. citedrive.comresearchgate.net
In the aqueous synthesis of all-inorganic halide perovskite nanocrystals, this compound serves as both the cesium source and a surface ligand. dntb.gov.ua Its use facilitates the formation of stable nanocrystals in water, a significant advancement over traditional methods that require non-polar organic solvents. citedrive.com The trifluoroacetate component acts as a surface-passivating agent, contributing to the high luminescence of the resulting nanorods. citedrive.comresearchgate.net This multifunctional capability makes Cs-TFA a key enabler for the environmentally friendly and scalable production of perovskite nanocrystals for various applications in materials science and biology. citedrive.com
Thin Film Deposition Applications
This compound has emerged as a critical compound in advanced material science, particularly in the fabrication of high-performance thin films for optoelectronic devices. Its primary application lies in its use as a strategic additive and interface modifier in the deposition of perovskite thin films, which are central components of next-generation solar cells. The compound's unique properties allow it to synergistically enhance the quality and performance of these films.
Role in Perovskite Solar Cells
In the manufacturing of perovskite solar cells (PSCs), the quality of the polycrystalline perovskite film is paramount to achieving high efficiency and long-term stability. This compound is utilized as a novel additive during the solution-based deposition of these films to address common issues like crystalline defects and grain boundary imperfections. uconn.eduresearchgate.net
Research demonstrates that the introduction of this compound into the perovskite precursor solution yields multiple benefits. It serves as a source of cesium cations, which act as a stabilizer for the perovskite crystal lattice. uconn.eduresearchgate.net Simultaneously, the trifluoroacetate (TFA⁻) anions play a crucial role. They can modulate the crystallization process, leading to the formation of perovskite films with more regular morphology, larger grain sizes, and a significantly lower density of defects. uconn.eduresearchgate.net The enlarged crystal grains are attributed to a slower nucleation process induced by the presence of this compound. uconn.edu
This synergistic effect of defect passivation and crystal growth modulation leads to substantial improvements in device performance. PSCs fabricated with perovskite films treated with this compound have achieved champion power conversion efficiencies (PCE) of up to 22.82%. uconn.edu Furthermore, the stability of these devices is greatly enhanced; unencapsulated devices have been shown to retain approximately 91% of their initial efficiency after 850 hours of storage in air with 40–45% relative humidity. uconn.edu
In another study, a bidirectional coordination strategy involving the introduction of this compound onto a tin dioxide (SnO₂) surface was proposed. unist.ac.kr This treatment passivates vacancies on the SnO₂ layer while also forming intermolecular interactions with the overlying perovskite crystals. unist.ac.kr These interactions promote the vertical growth of perovskite crystals, which exhibit reduced tensile strain and fewer defects. unist.ac.kr This approach has led to the fabrication of PSCs with a maximum PCE of 25.60% (certified at 25.39%) and excellent long-term stability under light illumination. unist.ac.kr
The table below summarizes the performance enhancements in perovskite solar cells using this compound as an additive.
| Parameter | Control Device (Without CsTFA) | Optimized Device (With CsTFA) | Reference |
| Power Conversion Efficiency (PCE) | Not specified | 22.82% | uconn.edu |
| Stability (unencapsulated) | Not specified | Retains ~91% initial PCE after 850h | uconn.edu |
| PCE (bidirectional coordination) | Not specified | 25.60% (certified 25.39%) | unist.ac.kr |
Applications in Lead-Free Perovskite Solar Cells
The utility of this compound also extends to the development of environmentally friendly, lead-free solar cells. Tin-based perovskite solar cells (TPSCs) are a promising alternative to their lead-based counterparts, but their development is hampered by the easy oxidation of tin from its Sn²⁺ to Sn⁴⁺ state, which creates performance-limiting defects. rsc.org
The table below details the observed improvements in tin-based perovskite solar cells.
| Effect of this compound Additive | Observed Outcome | Reference |
| Sn²⁺ Oxidation | Effectively suppressed | rsc.org |
| Defect Passivation | Intrinsic defects are passivated | rsc.org |
| Device Performance | 14% enhancement in Power Conversion Efficiency (PCE) | rsc.org |
| Device Stability | Significantly improved storage stability | rsc.org |
Interface and Surface Modification
Beyond being a bulk additive, this compound is used for interface engineering between different layers of the thin-film solar cell. When introduced at the interface between the electron transport layer (such as tin dioxide, SnO₂) and the perovskite layer, the trifluoroacetate (TFA⁻) pseudo-halide anions can passivate defects. researchgate.netunist.ac.kr This is attributed to their high binding affinity for iodide vacancies, which are common defects at this interface. researchgate.net This passivation mitigates non-radiative recombination losses, a major source of inefficiency in PSCs. unist.ac.kr
Using this compound as the cesium source instead of the more common cesium bromide in a one-step solution coating process has been shown to facilitate the fast crystallization of small-grained CsPbBr₃ perovskite crystals. perovskite-info.com This results in smooth, pinhole-free perovskite films, as the interaction between TFA⁻ anions and Pb²⁺ cations in the precursor solution enhances the crystallization rate and suppresses surface defects. perovskite-info.com
Computational and Theoretical Investigations of Cesium Trifluoroacetate
Density Functional Theory (DFT) Studies of Cesium Cation Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the interactions of the cesium cation (Cs⁺) with various ligands, including carboxylates like trifluoroacetate (B77799). These studies are crucial for understanding the fundamental chemistry of cesium salts.
DFT calculations have been instrumental in elucidating the structure and energetics of adducts formed between the cesium cation and cesium carboxylate salts ([Cs⁺RCOO⁻]). nih.gov Computational models predict the geometries of these ion pairs and larger clusters, providing insights into the coordination patterns of the cesium cation. acs.orgresearchgate.net For instance, studies on various cesium carboxylates show that the Cs⁺ cation typically interacts with the oxygen atoms of the carboxylate group. researchgate.net
Quantum chemical calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (such as def2-TZVP for cesium), can accurately model these interactions. acs.orgresearchgate.net The calculations help interpret experimental data from techniques like electrospray ionization mass spectrometry (ESI-MS), which can generate and detect these adducts in the gas phase. nih.govresearchgate.net Theoretical modeling has also been used to understand how cesium cation coordination can influence the reactivity of the carboxylate, for example, by assisting in decarboxylation reactions. acs.org
A significant outcome of combined experimental and DFT studies has been the development of the Cesium Cation Affinity (CsCA) scale. nih.gov The CsCA is defined as the enthalpy change of the dissociation of a cesium cation-ligand complex in the gas phase. It provides a quantitative measure of the intrinsic bond strength between Cs⁺ and a ligand.
DFT calculations are used to compute the energetics of the dissociation process, which are then benchmarked against and combined with experimental results from methods like collision-induced dissociation (CID) mass spectrometry. nih.govacs.org This approach has been used to build a CsCA scale for numerous compounds, including 33 different cesium carboxylates. nih.gov Studies have found that the affinity of Cs⁺ is strongest for anions, with CsCA values for carboxylates and phenolates falling in the range of 90–118 kcal/mol. acs.orgresearchgate.net This is approximately 4-5 times higher than for their neutral counterparts. acs.orgresearchgate.net
Below is a table showcasing representative calculated Cesium Cation Affinity values for different types of compounds, illustrating the strong interaction with anions.
Table 1: Comparison of Calculated Cesium Cation Affinity (CsCA) Ranges for Anionic and Neutral Aromatic Compounds. Data sourced from DFT calculations. acs.orgresearchgate.net
DFT studies on cesium cation interactions are highly relevant to environmental science, particularly for understanding the mobility of radioactive cesium isotopes (like ¹³⁷Cs) in soils. nih.govresearchgate.net Soil organic matter (SOM), rich in carboxylic and phenolic functional groups, plays a significant role in the binding and transport of cesium in the environment. researchgate.netnih.gov
By modeling the interaction of Cs⁺ with small organic molecules that are analogues for the functional groups in humic and fulvic acids (key components of SOM), researchers can predict the strength of these interactions. acs.orgresearchgate.netacs.org DFT calculations have shown that the cesium cation has a greater affinity for substituted aromatic compounds, such as phenolic acids and phenolates, than for unsubstituted ones. researchgate.net These computational insights help to explain the high bioavailability of cesium in organic-rich soils and contribute to the development of models for predicting the fate of radiocesium in contaminated environments. researchgate.net
Gas-Phase Basicity and Acidity Studies
Gas-phase basicity (GB) and acidity are fundamental thermochemical properties that describe the intrinsic, solvent-free behavior of molecules. Computational methods are essential for determining these values, particularly for reactive or complex species. pacific.edu The gas-phase basicity of an anion, such as trifluoroacetate (CF₃COO⁻), is equivalent to its proton affinity (PA).
Theoretical calculations have been used to determine the gas-phase cesium cation basicities (CsCBs), defined as the Gibbs free energy of the dissociation of the Cs⁺-ligand complex. acs.orgresearchgate.net These values are calculated alongside CsCAs to provide a more complete thermodynamic picture of the interaction. acs.org
Studies focusing on trifluoroacetic acid and its conjugate base have provided crucial data. The trifluoroacetate anion is the conjugate base of a strong acid, which implies that the anion itself is a weak base. nih.gov Computational studies of proton transfer reactions involving trifluoroacetic acid help to quantify the energetics of its deprotonation. nih.gov The proton affinity of the trifluoroacetate anion is nearly identical to that of the nitrate (B79036) anion (NO₃⁻), a fact that has been established through both experimental and computational analyses.
Molecular Dynamics Simulations and Advanced Computational Techniques
While DFT is excellent for studying static structures and energetics, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a defined force field, providing insights into processes like solvation, diffusion, and conformational changes. nih.gov
Specific MD simulations focusing solely on cesium trifluoroacetate are not extensively documented in the literature. However, the techniques have been widely applied to study related systems, offering a clear indication of their utility. For example, classical MD simulations have been performed to investigate Cs-Cl and Cs-F ion pairs in hydrothermal fluids and to study the adsorption of cesium ions on the surfaces of clay minerals like illite. researchgate.net These simulations can derive properties such as association constants and potentials of mean force (PMF), which characterize the stability of ion pairs in solution. researchgate.net
Advanced force fields that include polarization effects are increasingly used to more accurately model the interactions of ions in condensed phases. nih.govacs.org For carboxylate groups, polarizable force fields have been shown to yield solvation properties in very good agreement with higher-level Car-Parrinello molecular dynamics (CPMD) results. nih.gov These advanced computational techniques hold significant promise for future studies on the behavior of this compound in complex environments, such as in solution or at interfaces.
Spectroscopic Characterization Techniques for Cesium Trifluoroacetate and Its Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy in Cesium Trifluoroacetate (B77799) Studies
NMR spectroscopy serves as a powerful tool for investigating Cesium Trifluoroacetate, with distinct nuclei—133Cs and 19F—offering complementary insights into the cationic and anionic components of the salt, respectively.
Cesium-133 is the only naturally occurring isotope of cesium and is NMR active, possessing a nuclear spin of 7/2. Despite being a quadrupolar nucleus, its very low electric quadrupole moment often results in narrow, well-resolved signals, making 133Cs NMR a sensitive probe of the local electronic environment around the cesium ion. huji.ac.il Studies on cesium salts show that 133Cs chemical shifts are highly dependent on factors such as the solvent, the nature of the anion, and the concentration of the salt. royalsocietypublishing.org This sensitivity allows 133Cs NMR to be used for investigating ion-solvent interactions, ion pairing, and complexation. huji.ac.ilroyalsocietypublishing.org
Research has been conducted on the 133Cs NMR of binary molten salt mixtures containing trifluoroacetates, demonstrating the utility of this technique in studying the behavior of cesium ions in non-aqueous, high-temperature environments. huji.ac.il In solid-state NMR, magic-angle spinning (MAS) techniques can be employed to accurately determine the magnitudes and orientations of 133Cs quadrupole coupling and chemical shielding tensors, providing detailed information about the local structure and symmetry at the cesium nucleus site. au.dkresearchgate.net The isotropic chemical shifts in solid cesium salts have been found to correlate with the coordination number and the average Cs-O bond distances. researchgate.net
Table 1: 133Cs NMR Parameters and Influencing Factors
| Parameter | Typical Observation/Value | Influencing Factors | Reference |
|---|---|---|---|
| Chemical Shift Range | Wide range, highly variable | Solvent, Anion, Concentration, Temperature, Complexing Agents | huji.ac.ilroyalsocietypublishing.org |
| Signal Linewidth | Typically narrow for a quadrupolar nucleus | Symmetry of the ionic environment, Solvent viscosity | huji.ac.il |
| Quadrupole Coupling Constant (Solid State) | Mid-range compared to other cesium compounds (e.g., 148 kHz in CsCd(SCN)3) | Local electric field gradient at the nucleus | acs.org |
| Application | Studies of ion-pairing, solvation, and complexation | Changes in the electronic environment of the Cs+ ion | huji.ac.ilresearchgate.net |
The trifluoroacetate (TFA) anion contains three magnetically equivalent fluorine atoms, making 19F NMR an exceptionally sensitive technique for studying the anionic component of CsTFA. The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, with a high gyromagnetic ratio that results in high detection sensitivity. nih.gov The chemical shift of the 19F nucleus is extremely sensitive to its electronic microenvironment, exhibiting a very large chemical shift range. nih.govresearchgate.net
In studies involving the trifluoroacetate anion, 19F NMR is used to probe interactions and environmental changes. For example, it has been employed to measure cell membrane potentials, where separate intra- and extracellular 19F resonances of the TFA anion are observed, with their chemical shifts differing based on the local environment. nih.gov The chemical shift of the trifluoroacetyl group can vary significantly depending on substrate topology, solvent polarity, and concentration. researchgate.net Typically, the 19F NMR signal for the trifluoroacetate ion appears around -76.5 ppm relative to the standard CFCl3. nih.govchemicalbook.com
Table 2: 19F NMR Characteristics of the Trifluoroacetate Anion
| Parameter | Typical Observation/Value | Influencing Factors | Reference |
|---|---|---|---|
| Typical Chemical Shift | ~ -76.5 ppm (relative to CFCl3) | Internal reference standard (e.g., TFA) | nih.govchemicalbook.com |
| Chemical Shift Sensitivity | Highly sensitive to the local electronic environment | Solvent, pH, ion binding, molecular interactions | researchgate.netnih.gov |
| Signal Appearance | Typically a single sharp peak | Equivalence of the three fluorine atoms | chemicalbook.com |
| Application | Probe for membrane potential, ion concentration, environmental analysis | Changes in the local environment of the CF3COO- anion | nih.govnih.gov |
Mass Spectrometry (MS) Applications
Mass spectrometry provides crucial information on the mass-to-charge ratio of ions, allowing for the characterization of molecular species and their clusters in the gas phase. For a salt like this compound, soft ionization techniques are essential.
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. wikipedia.orgnih.gov This makes it ideal for studying ionic compounds like this compound and their non-covalent interactions in solution. In practice, this compound can be used as a source of cesium cations (Cs+) in ESI-MS experiments to induce the formation of cationic clusters with analyte molecules. nih.govacs.org For instance, ESI-MS has been used to generate gas-phase adducts between Cs+ and various carboxylic acids, where this compound was a component of the electrosprayed solution. nih.govacs.org The resulting mass spectra show ions corresponding to clusters such as [Cs+(RCOO-)Cs]+, providing a means to study the intrinsic interactions between the cesium cation and carboxylate anions. nih.gov The higher basicity of cesium ions compared to other alkali metals can lead to stronger bonds with carboxylate ions, which is observable in ESI-MS studies. nih.gov
Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment selected ions by colliding them with neutral gas molecules (like argon or nitrogen). wikipedia.orglongdom.org This fragmentation provides structural information and insights into the energetics of the bonds within the ion. nih.gov
In the context of this compound, CID is applied to the gas-phase clusters generated by ESI-MS. nih.gov By isolating a specific cluster ion (e.g., a heterodimer containing a cesium cation and two different carboxylate anions) and subjecting it to CID, researchers can study its dissociation pathways. The relative abundance of the fragment ions is related to the relative stability of the neutral products, which in turn depends on the cesium cation affinity of the different carboxylate anions. nih.govacs.org This "kinetic method" has been used to establish a quantitative scale of cesium cation affinity (CsCA) for a wide range of cesium carboxylates, with clusters generated from solutions containing this compound. nih.gov These energetic studies are fundamental to understanding the intrinsic strength of the ion-pair interaction between the cesium cation and the trifluoroacetate anion in the absence of solvent. acs.org
Table 3: Mass Spectrometry Data for this compound Interactions
| Technique | Species Generated/Studied | Information Obtained | Reference |
|---|---|---|---|
| ESI-MS | [Cs+(CF3COO-)Cs]+, [Cs+(RCOO-)Cs]+, and other adducts | Formation of gas-phase ion-pair clusters; study of non-covalent interactions | nih.govacs.org |
| CID (MS/MS) | Fragment ions from dissociation of ESI-generated clusters | Relative bond strengths, gas-phase basicities, and Cesium Cation Affinity (CsCA) scales | nih.govacs.org |
Raman Spectroscopy for Material Characterization
Raman spectroscopy is a non-destructive light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. It is highly effective for the characterization of materials, including the identification of functional groups and the analysis of crystal structures.
For this compound, Raman spectroscopy can be used to identify the characteristic vibrational modes of the trifluoroacetate anion (CF3COO-) and probe the interactions between the cation and anion within the crystal lattice. Studies on metal trifluoroacetates show that they are common precursors for creating other materials, and Raman spectroscopy is used to monitor their thermal decomposition and conversion. acs.org The Raman spectrum of the trifluoroacetate ion features distinct bands corresponding to C-C stretching, C-F stretching, and CF3 deformation modes. For example, Raman stretching frequencies for the trifluoroacetate ion have been noted at 393 and 406 cm-1. Analysis of these bands, including their position and width, can yield information about the symmetry of the anion, the nature of the cation-anion interaction, and changes in the material's structure due to factors like temperature or pressure.
Table 4: Characteristic Raman Bands for the Trifluoroacetate Group
| Vibrational Mode | Approximate Wavenumber (cm-1) | Reference |
|---|---|---|
| ν(C-C) | ~850 - 950 | ugm.ac.id |
| νs(COO) | ~1430 - 1460 | ugm.ac.id |
| νas(COO) | ~1680 - 1720 | ugm.ac.id |
| General Stretching | 393, 406 |
Environmental and Green Chemistry Considerations
Cesium Recovery and Extraction from Waste Materials
The recovery and extraction of cesium from various waste materials is a significant area of research, driven by both economic incentives and environmental concerns, particularly regarding radioactive cesium isotopes. nih.govnih.gov Cesium-137, a fission product from nuclear reactors, is a major contributor to the radioactivity of nuclear waste and poses a long-term environmental hazard due to its 30.4-year half-life. nih.gov Consequently, efficient methods for its removal from aqueous solutions are crucial.
Several techniques have been explored for cesium recovery, including precipitation, solvent extraction, and ion exchange. iaea.org
Precipitation: Methods involving phosphotungstic acid have been shown to precipitate cesium in acidic conditions. iaea.org Another approach uses sodium tetraphenylborate (B1193919) to precipitate cesium, which can then be dissolved in acetone (B3395972) for further processing. This method has demonstrated a 90% recovery rate for cesium. acs.org
Solvent Extraction: This technique utilizes organic molecules to selectively bind and transport cesium ions from an aqueous phase to an organic phase. Calixarenes, particularly derivatives like BOBCalixC6 and MAXCalix, have proven to be highly effective extractants for cesium from both acidic and alkaline nuclear waste streams. marshalltonlabs.comgoogle.com These extractants exhibit high selectivity for cesium even in the presence of high concentrations of other ions like sodium and potassium. marshalltonlabs.com Crown ethers, such as bis 4,4'(5') [1-hydroxy-2-ethylhexyl] benzo 18-crown-6, have also been employed for cesium extraction from acidic nuclear waste. google.com
Ion Exchange: This is a widely used method for treating nuclear waste. google.com Materials like ammonium (B1175870) molybdophosphate (AMP) have been a primary focus for cesium removal from acidic solutions. iaea.org Polymer composites incorporating AMP have been developed to enhance the efficiency of cesium extraction from high-level acidic nuclear waste, offering good ion exchange capacity and stability in harsh environments. google.com Additionally, hexacyanoferrate compounds have been used on an industrial scale for cesium removal from radioactive waste liquids, demonstrating high separation efficiency. google.com
Table 1: Comparison of Cesium Recovery Methods from Waste Materials
| Recovery Method | Reagent/Material | Waste Type | Efficiency/Remarks |
| Precipitation | Phosphotungstic Acid | Acidic Waste | Effective in acidic media (0.5-2.0 M HNO3). iaea.org |
| Sodium Tetraphenylborate | Aqueous Waste | 90% recovery of cesium. acs.org | |
| Solvent Extraction | Calixarene derivatives (e.g., BOBCalixC6, MAXCalix) | Acidic and Alkaline Nuclear Waste | Highly selective for cesium over other ions like Na+ and K+. marshalltonlabs.com |
| Crown Ethers | Acidic Nuclear Waste | Used in combination with a cation exchanger. google.com | |
| Ion Exchange | Ammonium Molybdophosphate (AMP) | Acidic Waste | A primary focus for cesium removal from acidic solutions. iaea.org |
| AMP-Polymer Composite | High-Level Acidic Nuclear Waste | Efficient extraction with good stability. google.com | |
| Hexacyanoferrates | Radioactive Waste Liquids | Industrial-scale application with high efficiency. google.com |
Sustainable Synthesis Routes for Cesium Trifluoroacetate (B77799)
The conventional synthesis of cesium trifluoroacetate typically involves the reaction of a cesium source, such as cesium carbonate or cesium hydroxide (B78521), with trifluoroacetic acid. smolecule.com While effective, green chemistry principles encourage the development of more sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials.
The primary route for synthesizing this compound is through the direct acid-base neutralization of cesium carbonate with trifluoroacetic acid. smolecule.com This reaction is straightforward and produces this compound, carbon dioxide, and water. smolecule.com
A key focus in greening the synthesis of this compound lies in the sustainable production of its precursors, particularly trifluoroacetic acid (TFA). TFA is a widely used reagent, but its production and persistence in the environment are of concern. rsc.orgopnme.com Research is ongoing to find more environmentally friendly alternatives to TFA and to develop greener synthesis methods for TFA itself. opnme.comgoogle.com One patented method describes a lower-cost synthesis of trifluoroacetic acid from 1,1-difluoroethane (B1215649) through a series of catalytic and hydrolysis steps. google.com
The synthesis of cesium carbonate, the other key precursor, can also be approached from a sustainability perspective. It can be prepared by the thermal decomposition of cesium oxalate (B1200264) or by reacting cesium hydroxide with carbon dioxide. wikipedia.orgsamaterials.com The latter method utilizes a readily available and non-toxic C1 building block. wiley.com
The principles of green chemistry, such as atom economy and the use of benign solvents, are central to developing more sustainable routes. For instance, exploring solvent-free reaction conditions or using water as a solvent where possible can significantly improve the environmental profile of the synthesis. researchgate.netrsc.org While specific research on green synthesis routes for this compound is not extensively documented, the broader field of green chemistry offers principles that can be applied. This includes the use of catalysts to improve reaction efficiency and the development of processes that reduce the generation of byproducts. mdpi.comacs.org
Table 2: Comparison of Synthesis Routes for this compound Precursors
| Precursor | Synthesis Method | Green Chemistry Considerations |
| Trifluoroacetic Acid | From 1,1-difluoroethane | Aims for lower synthesis cost. google.com |
| Alternative Reagents | Research into replacing TFA in applications like peptide synthesis to reduce environmental persistence. opnme.com | |
| Cesium Carbonate | Cesium Hydroxide + Carbon Dioxide | Utilizes a readily available and non-toxic C1 source. wikipedia.orgsamaterials.com |
| Thermal Decomposition of Cesium Oxalate | An alternative preparation method. wikipedia.org |
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Roles
The field of catalysis is a primary area where cesium trifluoroacetate (B77799) is poised for significant exploration. While various cesium salts, such as cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF), are already established as effective bases or promoters in a range of organic reactions, including palladium-catalyzed cross-couplings and trifluoromethylations, the specific role of cesium trifluoroacetate is less defined and presents a fertile ground for research. nih.govresearchgate.net
Future investigations are anticipated to focus on leveraging the distinct properties of the trifluoroacetate (TFA) anion. Unlike simple halide or carbonate anions, the TFA anion is a weak coordinating, non-basic counterion. This characteristic could be advantageous in developing novel catalytic systems where the cesium cation's role as a Lewis acid or a promoter is modulated by the TFA anion. Research could be directed towards its application in fine chemical synthesis, where high selectivity and mild reaction conditions are paramount. chimia.chresearchgate.net Potential areas of study include:
Lewis Acid Catalysis: Investigating the potential of CsTFA as a mild Lewis acid catalyst in reactions such as Diels-Alder, Friedel-Crafts, or aldol (B89426) reactions. The bulky cesium ion, paired with a non-coordinating anion, could offer unique reactivity and selectivity profiles.
Anion-Binding Catalysis: Exploring the trifluoroacetate moiety's ability to act as a hydrogen bond acceptor to activate substrates in organocatalysis.
Synergistic Catalysis: Designing catalytic systems where CsTFA works in concert with a transition metal catalyst. The cesium salt could act as a promoter, enhancing the activity and stability of the primary catalyst by modifying its electronic properties or facilitating key steps in the catalytic cycle.
The development of such catalytic applications will contribute to more efficient and sustainable chemical processes, a key goal in modern chemistry. chimia.ch
Development of Advanced Materials Based on this compound
A highly promising application for this compound is in the formulation and synthesis of advanced materials, particularly in the renewable energy sector. General studies have noted that metal acetates serve as excellent precursors for creating ultra-high purity compounds and nanoscale materials for applications in solar energy and water treatment. americanelements.com
Recent research has provided a specific and impactful example of this, demonstrating that this compound can function as a novel and highly effective additive in the fabrication of perovskite solar cells (PSCs). researchgate.net In this context, CsTFA plays a dual role that synergistically improves the performance and stability of the solar cells. Firstly, it provides a source of cesium cations, which are known stabilizers for the perovskite crystal lattice. Secondly, the trifluoroacetate anion helps to modulate the crystallization process of the perovskite film and passivate defects at the grain boundaries. researchgate.net
In-situ studies have shown that the incorporation of Cs-TFA slows down the nucleation process, resulting in perovskite films with larger, more regular crystal grains and a lower density of defects. researchgate.net This improved film quality leads directly to enhanced device performance.
| Device | Power Conversion Efficiency (PCE) | Long-Term Stability (after 850h) |
|---|---|---|
| Control (without Cs-TFA) | Lower | Lower |
| Optimized (with Cs-TFA) | Up to 22.82% | ~91% of initial efficiency |
Future research in this area will likely focus on optimizing the concentration and delivery of CsTFA in PSC fabrication, as well as exploring its use in other types of thin-film optoelectronic devices. Furthermore, its role as a precursor for creating cesium-containing nanomaterials or as a component in the synthesis of functional polymers, such as biodegradable poly(amino esters), represents another avenue for investigation. rsc.org
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Methods
To fully unlock the potential of this compound in catalysis and materials science, a deeper understanding of its behavior at the molecular level is essential. The application of advanced spectroscopic and computational techniques is critical for elucidating reaction mechanisms and structure-property relationships.
Researchers have already begun to apply sophisticated methods to study the effect of CsTFA. For instance, in the development of perovskite solar cells, in-situ laser confocal photoluminescence imaging was used to directly observe how the addition of CsTFA slows down the nucleation process during film formation. researchgate.net This type of real-time, dynamic information is invaluable for optimizing material synthesis.
Future research will increasingly rely on a combination of experimental and theoretical approaches:
Advanced Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and X-ray photoelectron spectroscopy (XPS) can be used to probe the interactions between CsTFA and other molecules, identifying intermediate species and characterizing the electronic environment of the cesium and trifluoroacetate ions. tuni.fi Time-resolved spectroscopic methods can capture fleeting reaction intermediates, providing direct evidence for proposed mechanistic pathways. researchgate.netstanford.edursc.org
Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods are powerful tools for modeling reaction pathways, calculating transition state energies, and predicting the properties of materials containing this compound. montclair.edunih.gov These theoretical studies can guide experimental design by identifying promising catalytic cycles or material compositions, thereby accelerating the discovery process.
By integrating these advanced methods, researchers can build comprehensive models that explain how this compound functions in different chemical environments, paving the way for its rational design in new applications.
Integration with Biotechnology and Medical Research
This compound is emerging as a valuable reagent in biotechnology, particularly for the purification and analysis of macromolecules. Its high density and solubility characteristics make it an excellent medium for density gradient centrifugation, a fundamental technique for separating molecules based on their buoyant density.
A key application is the simultaneous isolation of high-purity, DNA-free RNA, genomic DNA, and proteins from a single biological sample. nih.gov This one-step method offers significant advantages over traditional protocols that use cesium chloride (CsCl).
| Feature | Cesium Chloride (CsCl) | This compound (CsTFA) |
|---|---|---|
| RNA State in Gradient | Forms a pellet (precipitates) | Remains in a soluble fraction |
| Ethanol (B145695) Solubility | Insoluble | Freely soluble |
| Recovery of RNA | Requires resuspension of pellet | Direct precipitation from soluble fraction |
| Salt Co-precipitation with RNA | High risk of salt contamination | Minimal risk of salt contamination |
The ability to recover RNA from a soluble fraction with minimal salt contamination simplifies the purification process and yields high-quality material suitable for sensitive downstream applications like gene expression analysis. nih.gov This utility is highlighted by its demand for specialized techniques such as RNA-based Stable Isotope Probing (RNA-SIP). researchgate.net The availability of high-purity "BioUltra" grades of CsTFA further underscores its suitability for these demanding biological applications. sigmaaldrich.com
Additionally, CsTFA is used as an ion-pairing agent in liquid chromatography, a technique widely used in proteomics and metabolomics to improve the separation and detection of charged molecules. fishersci.com Future research may explore its use in the crystallization of proteins and nucleic acids, or as a component in novel drug delivery systems, leveraging its unique physicochemical properties.
Q & A
Q. What are the recommended safety protocols for handling cesium trifluoroacetate in laboratory settings?
this compound (CsTFA) requires strict safety measures due to its irritant properties. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N100/P3 masks) is advised in poorly ventilated areas .
- Ventilation: Use fume hoods or work in well-ventilated spaces to avoid inhalation of dust or vapors .
- Storage: Store in sealed containers under dry conditions, away from oxidizers, to prevent decomposition into hazardous byproducts like hydrogen fluoride .
- Emergency Response: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. How is this compound synthesized, and what are the critical parameters affecting purity?
CsTFA is typically synthesized by neutralizing trifluoroacetic acid (TFA) with cesium hydroxide or carbonate:
Critical parameters include:
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Ion Chromatography (IC): Detects trace anions (e.g., residual TFA, chloride) with limits of quantification (LOQ) <1 ppm .
- Raman Spectroscopy: Identifies characteristic vibrational modes (e.g., C-F stretching at 1,200 cm) to confirm structural integrity .
- Elemental Analysis: Validates stoichiometric ratios of Cs, C, and F .
- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition typically occurs above 200°C .
Advanced Research Questions
Q. How does this compound influence the crystallization kinetics of CsPbBr3_33 perovskite films compared to traditional cesium sources?
CsTFA enables rapid crystallization of small-grained, pinhole-free CsPbBr films via one-step solution coating:
- Mechanism: The trifluoroacetate anion acts as a coordination modulator, slowing Cs release and promoting homogeneous nucleation .
- Performance: Films from CsTFA exhibit 2× higher photoluminescence quantum yield (PLQY) and 30% improved stability vs. CsBr-derived films .
- Experimental Design: Optimize precursor ratios (e.g., PbBr:CsTFA = 1:1.2) and annealing conditions (100–120°C for 10 min) .
Q. What mechanistic insights have been gained from studying the electrochemical decarboxylation of this compound in non-aqueous systems?
In trifluoroacetic acid (TFA) solvent, CsTFA undergoes Kolbe electrolysis:
- Kinetics: Tafel slopes (\sim120 mV/decade) suggest Langmuir adsorption of intermediates (e.g., adsorbed ) .
- Surface Coverage: Galvanostatic transients indicate near-monolayer coverage of intermediates, minimizing side reactions .
- Contradictions: Aqueous systems show multilayer deposition, unlike the monolayer behavior in TFA .
Q. How does the leaving group ability of trifluoroacetate impact reaction kinetics in gas-phase nucleophilic substitutions?
In gas-phase S2/E2 reactions, trifluoroacetate (TFA) exhibits intermediate leaving group ability:
- Reactivity Order: I > TFA > Br (gas phase), contrasting with condensed phase trends (I > Br > TFA) .
- Energetics: Exothermicity correlates with leaving group stability; TFA’s electron-withdrawing CF group enhances bond cleavage .
- Methodology: Use MP2/6-311+G(d,p) calculations to model transition states and compare with experimental rate constants .
Q. What are the critical considerations when using this compound in density gradient centrifugation for biomolecule isolation?
CsTFA’s high density (2.38 g/cm) and low viscosity make it ideal for separating mucins or DNA:
- Gradient Preparation: Use 20–40% (w/v) CsTFA in Tris-EDTA buffer (pH 7.4) .
- Centrifugation: Spin at 100,000–150,000 ×g for 16–24 hours to resolve mucin from contaminants (e.g., hyaluronic acid) .
- Post-Processing: Dialyze fractions to remove CsTFA, avoiding prolonged exposure (>48 hours) to prevent biomolecule degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
